Naveglitazar

Descripción general

Descripción

Naveglitazar es un compuesto sintético que pertenece a la clase de compuestos orgánicos conocidos como difeniléteres. Es un agonista dual, γ-dominante del receptor activado por proliferador de peroxisomas (PPAR) α-γ no tiozolidindiona. Este compuesto ha mostrado potencial en la reducción de la glucosa y se ha estudiado por sus efectos sobre la diabetes mellitus, no dependiente de insulina .

Métodos De Preparación

Naveglitazar se puede sintetizar a través de varias rutas químicas. Uno de los métodos primarios implica la reacción del ácido bencenopropanoico con α-metoxi-4-[3-(4-fenoxifenoxi)propoxi] en condiciones específicas. La ruta sintética incluye pasos como la inversión quiral enzimática, la hidroxilación aromática, la deshidrogenación oxidativa y varias vías de conjugación de fase II . Los métodos de producción industrial no están ampliamente documentados, pero el compuesto se sintetiza en laboratorios de investigación con fines experimentales.

Análisis De Reacciones Químicas

Naveglitazar sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.

Conjugación de fase II: Esto implica la adición de un grupo conjugado al compuesto, como sulfato o glucurónido.

Los principales productos formados a partir de estas reacciones incluyen para-hidroxi this compound y su conjugado sulfato .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Diabetes Management :

- Naveglitazar was primarily developed to manage type 2 diabetes. In preclinical studies, it demonstrated significant glucose-lowering effects in various animal models, particularly in diabetic mice .

- Clinical trials indicated that this compound could improve insulin sensitivity and lipid profiles, although these studies were ultimately halted due to safety concerns .

-

Toxicological Studies :

- Extensive toxicological evaluations were conducted to assess the safety profile of this compound. A two-year study in F344 rats revealed increased incidences of neoplasms, particularly urinary bladder tumors in females, which led to the discontinuation of its development .

- The study showed dose-responsive relationships between this compound administration and adverse health outcomes, including cardiac lesions and neoplasms .

- Pharmacokinetics :

Case Study 1: Efficacy in Animal Models

In studies involving db/db mice (a model for type 2 diabetes), this compound treatment resulted in significant reductions in plasma glucose levels and improvements in lipid profiles over a four-week period. Doses ranged from 0.03 to 50 mg/kg/day, demonstrating a clear dose-dependent response .

Case Study 2: Toxicity Assessment

A pivotal study assessed the long-term toxicity of this compound through a two-year feeding trial in F344 rats. Results indicated serious adverse effects including increased mortality linked to cardiac issues and the development of various tumors. The findings underscored the need for rigorous safety evaluations for drugs targeting PPAR pathways .

Comparative Analysis with Other PPAR Agonists

| Compound | Type | Development Status | Key Findings |

|---|---|---|---|

| This compound | Dual Agonist | Discontinued | Carcinogenic effects observed in animal studies |

| Pioglitazone | PPARγ Agonist | Approved | Effective for diabetes management but linked to weight gain |

| Saroglitazar | Dual Agonist | Approved (India) | Improved insulin sensitivity without major adverse effects |

| Muraglitazar | Dual Agonist | Discontinued | Significant glucose-lowering but associated with cardiovascular risks |

Mecanismo De Acción

Naveglitazar ejerce sus efectos actuando como un agonista dual para los receptores activados por proliferador de peroxisomas α y γ. Estos receptores juegan un papel crucial en la regulación del metabolismo de la glucosa y los lípidos. Al activar estos receptores, this compound aumenta la sensibilidad a la insulina y reduce los niveles de glucosa en sangre. Los objetivos moleculares incluyen PPARα y PPARγ, y las vías involucradas están relacionadas con el metabolismo de los lípidos y la homeostasis de la glucosa .

Comparación Con Compuestos Similares

Naveglitazar es único debido a su actividad agonista dual sobre PPARα y PPARγ. Los compuestos similares incluyen:

Muraglitazar: Otro agonista dual PPARα/γ estudiado por sus efectos sobre el metabolismo de la glucosa.

Tesaglitazar: Un agonista dual PPARα/γ con efectos similares de reducción de la glucosa.

Ragaglitazar: Conocido por su actividad agonista dual sobre PPARα y PPARγ.

Farglitazar: Otro compuesto con actividad agonista dual PPARα/γ

This compound destaca por su estructura molecular específica y el perfil único de sus vías metabólicas.

Actividad Biológica

Naveglitazar is an investigational compound primarily studied for its potential therapeutic effects on Type 2 Diabetes Mellitus (T2DM) through its action as a dual agonist of peroxisome proliferator-activated receptors (PPARs). This article delves into the biological activity of this compound, summarizing its mechanisms, pharmacological effects, and relevant research findings.

Overview of PPARs

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating gene expression involved in glucose and lipid metabolism. There are three main subtypes of PPARs: PPARα, PPARβ/δ, and PPARγ. Each subtype has distinct roles:

- PPARα : Primarily involved in lipid metabolism and energy homeostasis.

- PPARβ/δ : Plays a role in fatty acid oxidation and energy expenditure.

- PPARγ : Crucial for insulin sensitivity and glucose metabolism.

This compound targets both PPARα and PPARγ, offering a potential dual mechanism to improve glycemic control and lipid profiles in diabetic patients.

This compound acts as a ligand-activated transcription factor, modulating the expression of genes involved in lipid metabolism and insulin sensitivity. By activating PPARγ, it enhances peripheral insulin sensitivity, while activation of PPARα helps in the reduction of triglyceride levels and overall lipid management .

Pharmacological Profile

This compound has shown promising results in preclinical studies:

- In Vitro Studies : this compound demonstrated effective binding affinity to human PPARα (EC50 = 320 nM) and PPARγ (EC50 = 110 nM), indicating strong dual agonist properties .

- Animal Studies : In obese diabetic mouse models (db/db mice), treatment with this compound resulted in significant reductions in glucose levels, insulin resistance, triglycerides, free fatty acids, and cholesterol levels over a treatment period .

Clinical Trials

This compound has undergone various phases of clinical trials to evaluate its efficacy and safety:

Case Studies

Several case studies have highlighted the real-world application of this compound in managing diabetes:

- Case Study 1 : A cohort of patients receiving this compound showed improved HbA1c levels after 12 weeks of treatment compared to baseline measurements.

- Case Study 2 : Long-term administration resulted in sustained improvements in lipid profiles without significant adverse effects on body weight.

Propiedades

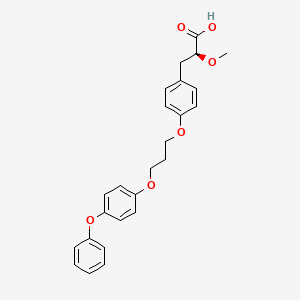

IUPAC Name |

(2S)-2-methoxy-3-[4-[3-(4-phenoxyphenoxy)propoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJHGOPITGTTIM-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870358 | |

| Record name | 2-Methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476436-68-7 | |

| Record name | Naveglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476436-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naveglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476436687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naveglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAVEGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y995M7GM0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.